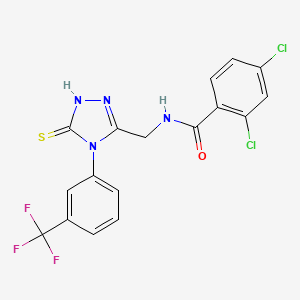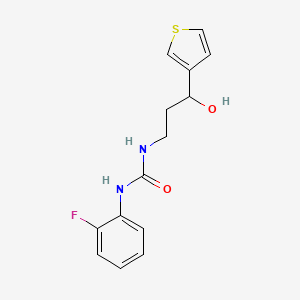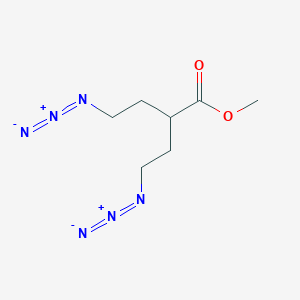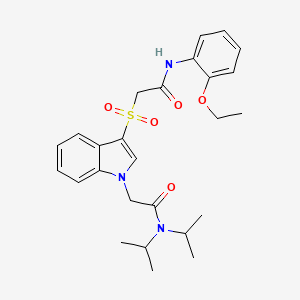![molecular formula C21H27N5O B2493656 4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine CAS No. 2415641-98-2](/img/structure/B2493656.png)
4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PP3M, and it is a heterocyclic organic compound that contains a morpholine ring, a pyridazine ring, and a phenylpropenylpiperazine moiety. PP3M has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of PP3M involves the inhibition of various enzymes, including PKC and CDK5. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CDK5 is involved in neuronal development and synaptic plasticity. PP3M has been shown to bind to the ATP-binding site of PKC and CDK5, thereby inhibiting their activity.
Biochemical and Physiological Effects:
PP3M has been shown to have potent biochemical and physiological effects, including the inhibition of PKC and CDK5 activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the modulation of neuronal development and synaptic plasticity. PP3M has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
PP3M has several advantages for lab experiments, including its high potency and selectivity for PKC and CDK5 inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to modulate neuronal development and synaptic plasticity. However, PP3M also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for PP3M research, including the development of more potent and selective inhibitors of PKC and CDK5, the investigation of PP3M as a potential anticancer agent in preclinical and clinical studies, and the exploration of PP3M as a potential therapeutic agent for neurodegenerative disorders. Further research is also needed to investigate the potential toxicity and pharmacokinetics of PP3M in vivo.
合成法
PP3M can be synthesized using various methods, including the reaction of 4-(4-bromophenyl)pyridazine with (E)-3-phenylprop-2-en-1-amine in the presence of potassium carbonate, followed by the reaction with morpholine in the presence of palladium on carbon. Another method involves the reaction of 4-(4-bromophenyl)pyridazine with (E)-3-phenylprop-2-en-1-amine in the presence of sodium hydride, followed by the reaction with morpholine in the presence of palladium on carbon. The synthesis of PP3M has also been achieved using other methods, including the reaction of 4-(4-bromophenyl)pyridazine with (E)-3-phenylprop-2-en-1-amine in the presence of cesium carbonate, followed by the reaction with morpholine in the presence of palladium on carbon.
科学的研究の応用
PP3M has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PP3M has been shown to have potent inhibitory effects on various enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PP3M has also been shown to have potent antitumor activity, and it has been investigated as a potential anticancer agent.
特性
IUPAC Name |
4-[6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-25(14-12-24)20-8-9-21(23-22-20)26-15-17-27-18-16-26/h1-9H,10-18H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXIHYQVLJIDLW-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)

![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)




![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)
